molecular formula C7H9BrOS B8712052 1-(4-bromothiophen-2-yl)propan-1-ol

1-(4-bromothiophen-2-yl)propan-1-ol

Cat. No. B8712052
M. Wt: 221.12 g/mol
InChI Key: BFOBRSMDJOPKKZ-UHFFFAOYSA-N
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Patent
US06706725B1

Procedure details

30 g (157 mmol) of 4-bromo-2-thiophenecarboxaldehyde are dissolved in 200 mL of anhydrous THF. 104 mL (312 mmol) of 3.0 M ethylmagnesium bromide are added slowly and the medium is stirred for 2 hours at room temperature. After the usual treatment, an orange-coloured oil is obtained (m=33.5 g; Y=96%).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.[CH2:9]([Mg]Br)[CH3:10]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]([OH:8])[CH2:9][CH3:10])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
104 mL
Type
reactant
Smiles
C(C)[Mg]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the medium is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the usual treatment, an orange-coloured oil is obtained (m=33.5 g; Y=96%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=C(SC1)C(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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